2-Amino-4-bromo-3,5,6-trifluoropyridine
Overview
Description
2-Amino-4-bromo-3,5,6-trifluoropyridine is a chemical compound with the molecular formula C5H2BrF3N2 . It is a colorless liquid and is stored at temperatures between 0-8°C . The compound has a molecular weight of 211.97 .
Synthesis Analysis
The synthesis of fluorinated pyridines, such as this compound, is a topic of interest in the field of chemistry . The methods of synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines and also fluoropyridines fused with carbo-, heterocycles are presented . Regioselective nucleophilic substitution and palladium catalyzed Suzuki-Miyaura reactions of 4-bromo-2,3,5,6-tetrafluoropyridine have been reported .Molecular Structure Analysis
The InChI code for this compound is 1S/C5HBrF3N/c6-4-2(7)1-3(8)5(9)10-4/h1H . The InChI key is GTOTXPOTRNIDLC-UHFFFAOYSA-N .Chemical Reactions Analysis
Fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . A selective synthesis of fluoropyridines remains a challenging problem .Physical and Chemical Properties Analysis
This compound is a colorless liquid . It has a molecular weight of 211.97 and is stored at temperatures between 0-8°C .Scientific Research Applications
Synthetic Utility in Fluorine Chemistry
The regiochemistry of nucleophilic substitution of related compounds, such as 4-bromo-2,3,5,6-tetrafluoropyridine, has been explored. These studies show efficient, regioselective reactions with various nucleophiles, leading to products where substitution occurs ortho to the ring nitrogen. The resulting compounds can be further functionalized, indicating the utility of such fluorinated pyridines in synthetic chemistry (Christopher et al., 2008).
Electrocatalysis and Reduction Reactions
Research has investigated the electrosynthesis of compounds like 6-aminonicotinic acid through the electrochemical reduction of similar halopyridines in the presence of CO2. This highlights the potential of 2-Amino-4-bromo-3,5,6-trifluoropyridine and related compounds in electrocatalytic applications (Gennaro et al., 2004).
Metalation and Functionalization Studies
Studies have been conducted on metalations and functionalizations of various halogenated trifluoromethylpyridines, which are structurally related to this compound. These studies provide insights into the synthesis of carboxylic acids and other derivatives from such compounds, demonstrating their versatility in organic synthesis (Cottet et al., 2004).
Photophysical and Biomolecular Binding Studies
Research into the photophysical and biomolecular binding properties of various pyridine derivatives, including those related to this compound, has been conducted. This research is crucial for understanding the interactions of such compounds with biological molecules and their potential applications in medicinal chemistry (Bonacorso et al., 2018).
Applications in Organic Synthesis
Various studies have explored the use of halopyridines in organic synthesis, including aminations and cross-coupling reactions. These processes are essential for creating novel compounds, indicating the potential of this compound in synthesizing new chemical entities (Ji et al., 2003).
Fluorinated Schiff Bases and Biological Activities
The synthesis of fluorinated compounds, including derivatives of related fluoropyridines, and their biological activities have been studied. These compounds show activity against various bacteria and fungi, suggesting possible applications in developing antimicrobial agents (Raache et al., 2016).
Safety and Hazards
Properties
IUPAC Name |
4-bromo-3,5,6-trifluoropyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrF3N2/c6-1-2(7)4(9)11-5(10)3(1)8/h(H2,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGQSFLDSWMSKTB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(N=C1N)F)F)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrF3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10631349 | |
Record name | 4-Bromo-3,5,6-trifluoropyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10631349 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3512-12-7 | |
Record name | 4-Bromo-3,5,6-trifluoropyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10631349 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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